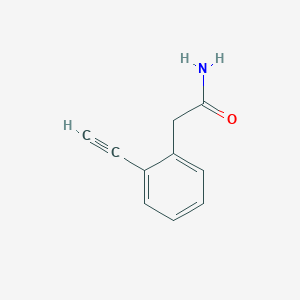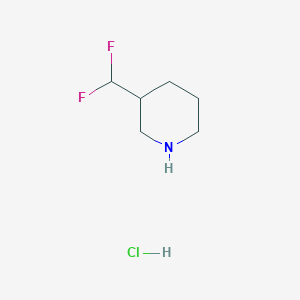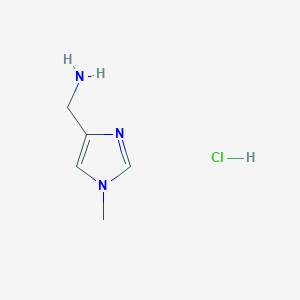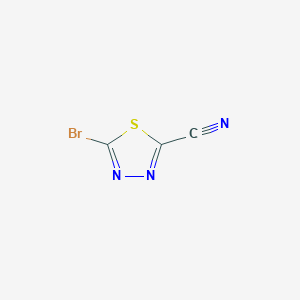
5-溴-1,3,4-噻二唑-2-腈
描述
5-Bromo-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C3HBrN3S. It is a member of the thiadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
科学研究应用
5-Bromo-1,3,4-thiadiazole-2-carbonitrile has a wide range of scientific research applications, including:
作用机制
Target of Action
It’s known that bromine-containing compounds often interact with various biological targets, influencing their function .
Mode of Action
Bromine atoms in similar compounds have been shown to improve the electrical deficiency of the molecules, increasing their reactivity in aromatic nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Its molecular weight (19002) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Bromine-containing compounds are often associated with a variety of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For 5-Bromo-1,3,4-thiadiazole-2-carbonitrile, it’s known that it’s stored at a temperature of 4°C , suggesting that it may be sensitive to temperature changes.
生化分析
Biochemical Properties
5-Bromo-1,3,4-thiadiazole-2-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to participate in aromatic nucleophilic substitution reactions, palladium-catalyzed cross-coupling, and direct C-H arylation . These interactions are facilitated by the compound’s electron-accepting properties, which enhance its reactivity. The bromine atom in 5-Bromo-1,3,4-thiadiazole-2-carbonitrile improves its electrophilicity, making it more reactive towards nucleophiles .
Cellular Effects
The effects of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These effects are likely due to its ability to interfere with key cellular processes, leading to cell death.
Molecular Mechanism
At the molecular level, 5-Bromo-1,3,4-thiadiazole-2-carbonitrile exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The compound’s bromine atom enhances its binding interactions with key amino acid residues in proteins, facilitating hydrophobic interactions . This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile over time are critical factors in its biochemical applications. In laboratory settings, the compound has been found to be stable under specific conditions, such as storage at 4°C Studies have shown that the compound can maintain its cytotoxic effects over extended periods, indicating its potential for long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity. For example, in studies involving cancer cell lines, the compound showed potent anti-cancer activities at specific concentrations . The threshold for toxic effects needs to be carefully determined to avoid adverse outcomes.
Metabolic Pathways
5-Bromo-1,3,4-thiadiazole-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. Its electron-accepting properties facilitate its participation in metabolic reactions, affecting metabolic flux and metabolite levels . The compound’s interactions with enzymes can lead to changes in metabolic pathways, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile within cells and tissues are essential for its biochemical effects. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
The synthesis of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of 5-bromo-1,3,4-thiadiazole with cyanogen bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
5-Bromo-1,3,4-thiadiazole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted thiadiazole derivatives .
相似化合物的比较
5-Bromo-1,3,4-thiadiazole-2-carbonitrile can be compared with other similar compounds, such as:
5-Chloro-1,3,4-thiadiazole-2-carbonitrile: Similar in structure but with a chlorine atom instead of bromine, this compound may have different reactivity and biological activity.
5-Fluoro-1,3,4-thiadiazole-2-carbonitrile:
5-Iodo-1,3,4-thiadiazole-2-carbonitrile: The larger iodine atom can affect the compound’s steric and electronic properties, leading to different reactivity and uses.
属性
IUPAC Name |
5-bromo-1,3,4-thiadiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrN3S/c4-3-7-6-2(1-5)8-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQMOCBYXIIUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916889-37-7 | |
| Record name | 5-bromo-1,3,4-thiadiazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


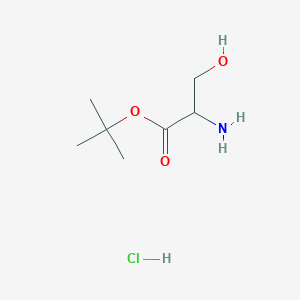
![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)

![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)
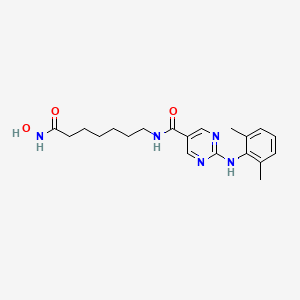
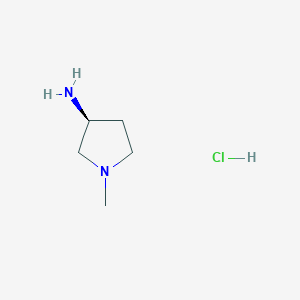

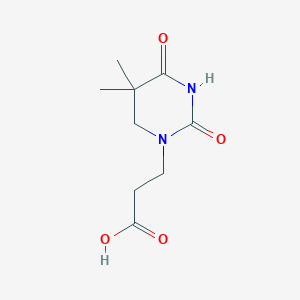
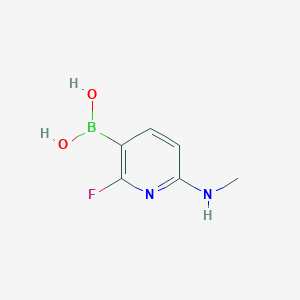

![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)
